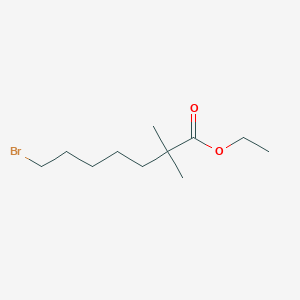
Ethyl 7-Bromo-2,2-dimethylheptanoate
Vue d'ensemble
Description
Ethyl 7-Bromo-2,2-dimethylheptanoate is an organic compound with the molecular formula C11H21BrO2. It is characterized by an ethyl ester group linked to a heptanoic acid chain with a bromine atom at the 7-position and two methyl groups on the second carbon of the heptanoic acid chain . This unique structural configuration imparts specific chemical properties to the compound, making it versatile for various synthetic applications .
Mécanisme D'action
Target of Action
Ethyl 7-Bromo-2,2-dimethylheptanoate primarily targets the liver enzymes adenosine triphosphate-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK) . These enzymes play crucial roles in lipid metabolism and energy homeostasis.
Mode of Action
The compound interacts with its targets, ACL and AMPK, by inhibiting their activity . This interaction results in changes in lipid metabolism and energy homeostasis, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels.
Biochemical Pathways
The inhibition of ACL and AMPK affects the cholesterol biosynthesis pathway . ACL is an enzyme that catalyzes the formation of acetyl-CoA, a key intermediate in the biosynthesis of cholesterol. AMPK, on the other hand, is a master regulator of cellular energy homeostasis. Inhibition of these enzymes disrupts the normal flow of these pathways, leading to decreased production of LDL cholesterol.
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in LDL cholesterol levels . This can be beneficial in the treatment of conditions like hypercholesterolemia and atherosclerotic cardiovascular disease.
Analyse Biochimique
Biochemical Properties
Ethyl 7-Bromo-2,2-dimethylheptanoate serves as a crucial intermediate in the synthesis of bempedoic acid . Bempedoic acid is a treatment for hypercholesterolemia and cardiovascular disease . The efficiency of this compound in alkylation reactions leads to high yields and purity .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of bempedoic acid . Bempedoic acid is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is largely tied to its role as an intermediate in the synthesis of bempedoic acid . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Metabolic Pathways
It is known that the compound plays a crucial role in the synthesis of bempedoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 7-Bromo-2,2-dimethylheptanoate involves a straightforward and efficient method using specific starting materials and conditions. The process begins with the utilization of ethyl isobutyrate, 1,5-dibromopentane, and sodium hydride as key components . The reaction is typically carried out in a continuous flow reactor, which allows for precise control of reaction conditions, high conversion rates, and high mono-substitution selectivity . This method ensures safety, cost-effectiveness, and suitability for large-scale production .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the continuous flow process, which offers advantages such as improved safety, manageability, and scalability . The reaction is quenched, and the product is isolated through post-treatment steps to obtain high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-Bromo-2,2-dimethylheptanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
It is particularly significant in the synthesis of bempedoic acid, a treatment for hypercholesterolemia and cardiovascular disease . The compound’s efficiency in alkylation reactions leads to high yields and purity, making it suitable for large-scale production . Additionally, it is used in laboratory research and development, as well as in the production of various chemical compounds .
Comparaison Avec Des Composés Similaires
Ethyl 7-Bromo-2,2-dimethylheptanoate can be compared with other similar compounds, such as:
Ethyl 7-Bromoheptanoate: Lacks the two methyl groups on the second carbon, resulting in different reactivity and stability.
Ethyl 2-Bromo-2-methylpropanoate: Has a shorter carbon chain and different substitution pattern, leading to distinct chemical properties.
The presence of two methyl groups on the second carbon of this compound enhances its stability and reactivity, making it unique among similar compounds .
Propriétés
IUPAC Name |
ethyl 7-bromo-2,2-dimethylheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIIFZUZOIRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


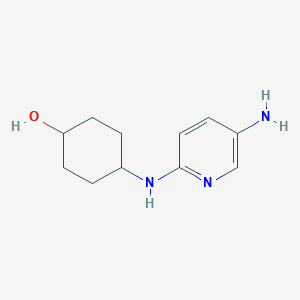
![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)
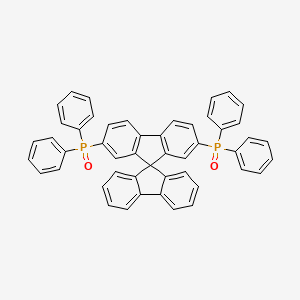
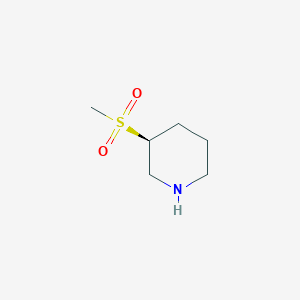
![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)
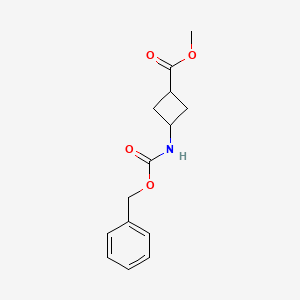
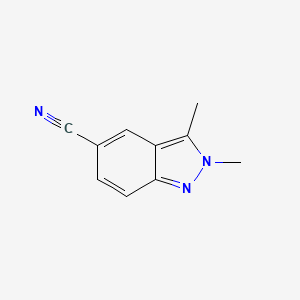
![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)
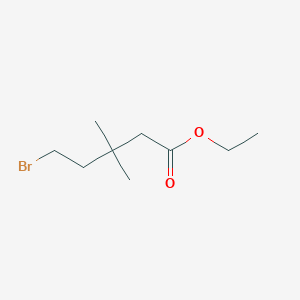
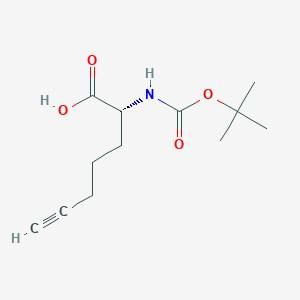
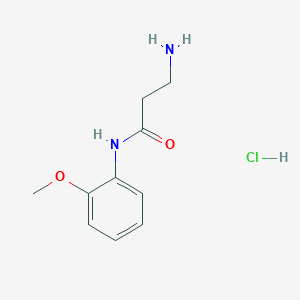
![(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione](/img/structure/B3092774.png)
